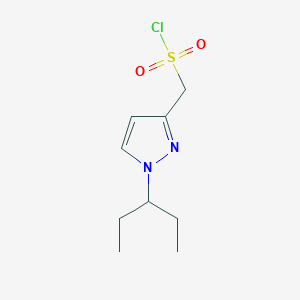
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a methylamino group, a triazole ring, and a carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, functional groups are introduced through various reactions.
Introduction of the Methylamino Group: This can be achieved through reductive amination or other amination reactions.
Attachment of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Formation of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: Used in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC名 |
1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-12-10(9(11)16)4-2-3-8(5-10)15-7-13-6-14-15/h6-8,12H,2-5H2,1H3,(H2,11,16) |
InChIキー |
GVOMSBSIPOQJCD-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCCC(C1)N2C=NC=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
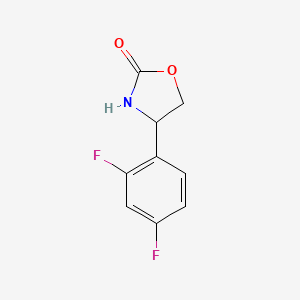
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
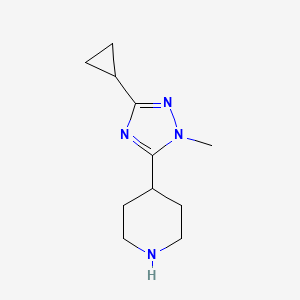

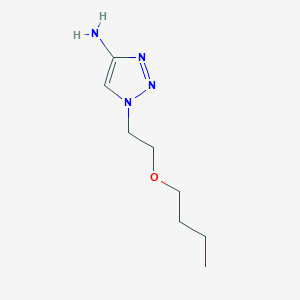
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
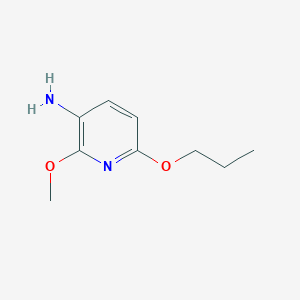
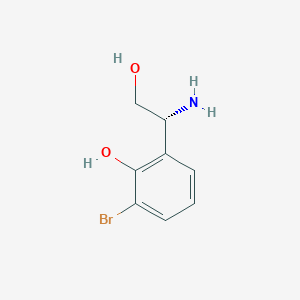
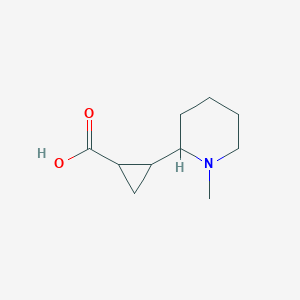
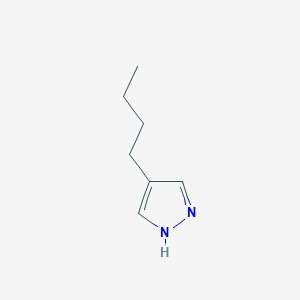

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
